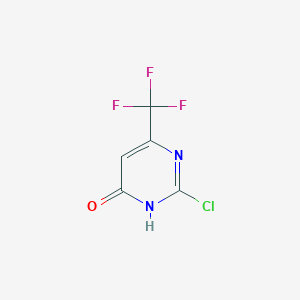

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-10-2(5(7,8)9)1-3(12)11-4/h1H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCJEUZBCZMOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ring Formation Via Cyclocondensation:the Most Fundamental Approach is the Construction of the Pyrimidine Ring Itself. This is Typically Achieved Through the Cyclocondensation of a β Ketoester with a Urea or Thiourea Derivative. Ethyl 4,4,4 Trifluoroacetoacetate is the Key Building Block Containing the Required Trifluoromethyl Group.

Reaction with Urea (B33335): Condensation of ethyl 4,4,4-trifluoroacetoacetate with urea yields 6-(trifluoromethyl)uracil, the precursor discussed in the halogenation section.

Reaction with Thiourea: A similar condensation with thiourea produces 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. lookchem.comoakwoodchemical.comsigmaaldrich.comglobalchemmall.comsigmaaldrich.com This intermediate can subsequently undergo S-alkylation followed by displacement or direct oxidative chlorination to replace the thiol group with a chlorine atom. A documented synthesis reports a 90% yield for the formation of the 2-thiol precursor from ethyl 4,4,4-trifluoroacetoacetate and thiourea. lookchem.com

Selective Hydrolysis of a Dichloro Precursor:a Highly Effective and Common Strategy Involves the Selective Nucleophilic Substitution on 2,4 Dichloro 6 Trifluoromethyl Pyrimidine. the Chlorine Atom at the C4 Position of the Pyrimidine Ring is Significantly More Reactive Towards Nucleophiles Than the Chlorine at the C2 Position. This Difference in Reactivity Allows for the Selective Hydrolysis of the C4 Chloro Group. by Treating 2,4 Dichloro 6 Trifluoromethyl Pyrimidine with a Carefully Controlled Amount of a Base, Such As Aqueous Sodium Hydroxide, at a Specific Temperature, the C4 Cl is Replaced by an Oh Group to Furnish the Desired 2 Chloro 6 Trifluoromethyl Pyrimidin 4 Ol.researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is crucial for improving efficiency and purity, particularly for large-scale production. The optimization process focuses on systematically adjusting parameters for the key chlorination and selective hydrolysis steps.

For the chlorination step , key parameters for optimization include:

Reagent Stoichiometry: Varying the molar equivalents of phosphorus oxychloride and N,N-dimethylaniline can minimize the formation of byproducts and reduce costs.

Temperature and Reaction Time: While reflux is often used to ensure complete reaction, a lower temperature for a longer duration might increase selectivity and reduce degradation of the product. Time-course studies can identify the minimum time required for maximum conversion.

Solvent: While acetonitrile is effective, other high-boiling aprotic solvents could be screened for improved yield or easier workup.

For the selective hydrolysis step , optimization is critical to ensure selectivity:

Base Concentration and Equivalents: The concentration and molar equivalents of the base (e.g., NaOH) must be precisely controlled to prevent the secondary hydrolysis of the C2-chloro group.

Temperature Control: This reaction is often performed at low to ambient temperatures to enhance the selectivity for the more reactive C4 position.

Solvent System: The choice of solvent can influence the solubility of the substrate and the reactivity of the nucleophile, impacting both the rate and selectivity of the reaction.

Table 2: Hypothetical Parameters for Optimization Studies

| Step | Parameter | Range Explored | Desired Outcome |

|---|---|---|---|

| Chlorination | POCl₃ (equivalents) | 3.0 - 5.0 | Minimum required for full conversion |

| Temperature (°C) | 60 - 82 (Reflux) | Highest yield with minimal degradation | |

| Time (hours) | 2 - 8 | Shortest time for >98% conversion | |

| Hydrolysis | NaOH conc. (M) | 0.5 - 2.0 | Maximize C4 hydrolysis, minimize C2 hydrolysis |

| Temperature (°C) | 0 - 25 | Optimal selectivity (C4 vs. C2) |

Novel Synthetic Pathways and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For pyrimidine (B1678525) synthesis, this includes the use of alternative energy sources and solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govyoutube.comyoutube.com This technology follows green chemistry principles by improving energy efficiency. youtube.comyoutube.com In the synthesis of related trifluoromethyl-containing pyrazolo[1,5-a]pyrimidines, microwave-assisted methods have been shown to be vastly superior to conventional heating. The reaction of 5-trifluoromethyl-3-aminopyrazole with various enones under microwave irradiation in toluene was completed in minutes with excellent yields, whereas the conventional method required 24 hours at reflux and resulted in lower yields. researchgate.net

Table 3: Comparison of Microwave vs. Conventional Synthesis for a Related Pyrimidine

| Product | Method | Time | Yield |

|---|---|---|---|

| 5-CF₃-7-CF₃-Pyrazolo[1,5-a]pyrimidine | Conventional (Reflux) | 24 hours | 72% researchgate.net |

| 5-CF₃-7-CF₃-Pyrazolo[1,5-a]pyrimidine | Microwave | 8 minutes | 94% researchgate.net |

| 5-CF₃-7-CCl₃-Pyrazolo[1,5-a]pyrimidine | Conventional (Reflux) | 24 hours | 65% researchgate.net |

Mechanochemistry and Nanocatalysis: Another green approach involves mechanochemical synthesis, often performed using a ball mill under solvent-free conditions. This technique can improve reaction efficiency and eliminate the environmental impact of solvents. The synthesis of novel fused pyrimidine derivatives containing a trifluoromethyl moiety has been successfully achieved by reacting an enaminone with heterocyclic amines under solvent-free ball-milling conditions using a nano-sized magnesium oxide catalyst. researchgate.net This method resulted in excellent product yields (e.g., 94%) in very short reaction times (40 minutes), demonstrating a significant improvement over traditional solution-phase chemistry. researchgate.net

Reactivity and Mechanistic Investigations of 2 Chloro 6 Trifluoromethyl Pyrimidin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic is significantly amplified by the strong inductive electron-withdrawing effects of both the chloro substituent at the C2 position and the trifluoromethyl group at the C6 position. This pronounced electron deficiency makes the pyrimidine core highly susceptible to attack by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr reaction typically proceeds via a two-step addition-elimination sequence. youtube.com The initial, and often rate-determining, step involves the attack of a nucleophile on one of the carbon atoms of the pyrimidine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.orgstackexchange.com In the second step, the leaving group—in this case, the chloride ion—is expelled, restoring the aromaticity of the ring. libretexts.orgyoutube.com Recent computational and kinetic isotope effect studies suggest that some SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism rather than a stepwise one involving a discrete intermediate. nih.gov

Displacement of the Chloro Group

The chlorine atom at the C2 position of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is the primary site for nucleophilic attack. As a halide, chloride is a good leaving group, facilitating the second step of the SNAr mechanism. The reaction is driven by the formation of a more stable product where the chloro group is replaced by a variety of nucleophiles. Studies on analogous 2-chloropyrimidines and 2-chloropyridines have demonstrated that they readily undergo substitution reactions with nucleophiles such as amines, alkoxides, and thiolates. nih.govnih.gov For instance, 2,5-dichloropyrimidine (B52856) has been shown to react with cysteine residues via an SNAr mechanism, displacing the 2-chloro moiety. nih.gov This reactivity is a cornerstone of the synthetic utility of chloropyrimidines in building more complex molecular architectures.

Regioselectivity and Electronic Effects of the Trifluoromethyl Group

The regioselectivity of nucleophilic attack on the pyrimidine ring is heavily influenced by the electronic properties of its substituents. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.comnih.gov Its presence at the C6 position significantly enhances the electrophilicity of the pyrimidine ring, thereby activating it for nucleophilic attack.

In an SNAr reaction, the stability of the intermediate Meisenheimer complex is paramount. Electron-withdrawing groups stabilize this negatively charged intermediate, lowering the activation energy of the reaction. youtube.comlibretexts.org The trifluoromethyl group is particularly effective at this stabilization when it is positioned ortho or para to the site of nucleophilic attack, as it can delocalize the negative charge through inductive effects. libretexts.org In this compound, the CF₃ group is para to the C2 position, providing substantial stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2. This electronic arrangement strongly directs nucleophiles to displace the chloro group at C2 over other potential reaction sites. Quantum mechanical analyses of substituted dichloropyrimidines have confirmed that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com

Transformations Involving the Hydroxyl Functionality

The hydroxyl group at the C4 position imparts another dimension to the reactivity of the molecule, primarily through O-alkylation, O-acylation, and the influence of tautomerism.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be functionalized through reactions with electrophiles. O-alkylation and O-acylation are common transformations that convert the hydroxyl group into ether or ester functionalities, respectively.

O-Alkylation: Research on structurally similar 4-(trifluoromethyl)pyrimidin-2(1H)-ones has shown that direct and chemoselective O-alkylation can be achieved in high yields (70-98%). nih.govacs.orgnih.govresearchgate.net These reactions often employ alkyl halides in the presence of a base. The choice of alkylating agent, solvent, and base can be critical in directing the reaction towards the desired O-alkylated product and away from potential N-alkylation, which is a competing pathway influenced by the compound's tautomeric equilibrium. nih.govacs.org Studies on trifluoromethyl-substituted pyridin-2-ones have also highlighted the tendency for these compounds to undergo O-alkylation. scilit.com

O-Acylation: The hydroxyl group can also be acylated using acyl halides or anhydrides. Studies on various 2-amino-4-hydroxypyrimidines have shown that O-acylation is feasible, particularly with sterically demanding acylating agents like pivaloyl chloride or aroyl halides. rsc.org The success of O-acylation, much like O-alkylation, depends on overcoming the competing N-acylation at one of the ring nitrogen atoms. rsc.orgnih.gov

The table below summarizes representative O-alkylation reactions on a similar pyrimidine scaffold, demonstrating the high efficiency of this transformation under specific conditions. nih.gov

| Entry | R Group on Pyrimidine | Alkylating Agent | Solvent | Time (min) | Yield (%) |

| 1 | Phenyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Acetone | 30 | 87 |

| 2 | 4-Fluorophenyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Acetone | 30 | 80 |

| 3 | 4-Chlorophenyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Acetone | 30 | 82 |

| 4 | 4-Bromophenyl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Acetone | 30 | 85 |

| 5 | Thiophen-2-yl | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Acetone | 30 | 98 |

Data sourced from a study on 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. nih.gov

Tautomerism and its Influence on Reactivity

4-Hydroxypyrimidines, including the title compound, exist in a tautomeric equilibrium between the hydroxyl (lactim or enol) form and one or more oxo (lactam or keto) forms. researchgate.netresearchgate.netnih.gov Specifically, this compound can exist in equilibrium with its more stable tautomer, 2-Chloro-6-(trifluoromethyl)pyrimidin-4(1H)-one. chemicalbook.comsigmaaldrich.com

This lactam-lactim tautomerism is crucial as it dictates the site of electrophilic attack during alkylation or acylation reactions.

The lactim (hydroxyl) form reacts with electrophiles on the oxygen atom, leading to O-functionalization .

The lactam (oxo) form possesses an acidic N-H proton and can be deprotonated to form an ambident nucleophile, which can react at either the nitrogen or the oxygen atom. Reaction at the nitrogen atom leads to N-functionalization . nih.govacs.org

The position of this equilibrium and the outcome of the reaction are influenced by several factors, including the solvent, temperature, and the nature of the electrophile and any base used. researchgate.net For instance, in reactions of similar pyrimidinones, complex alkylating agents have been observed to favor N-alkylation exclusively, while other conditions can selectively yield the O-alkylated product. nih.govacs.org Understanding and controlling this tautomeric behavior is essential for achieving selective transformations of the hydroxyl functionality.

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be highly stable and chemically robust due to the exceptional strength of the carbon-fluorine bond. mdpi.comtcichemicals.com It is typically unreactive towards many reagents, especially nucleophiles, under standard synthetic conditions. acs.org This stability is a key reason for its widespread use in medicinal chemistry. nih.gov

However, the C-F bonds are not entirely inert. Transformations of aromatic trifluoromethyl groups can occur under specific and often harsh reaction conditions or through specially designed reaction pathways. tcichemicals.comacs.org Reactions of aromatic trifluoromethyl compounds with potent nucleophilic reagents can sometimes lead to the conversion of the CF₃ group into other functionalities. acs.org For example, reactions with sodium amide have been shown to transform CF₃ groups on certain aromatic systems. acs.org While direct nucleophilic attack on the CF₃ group of this compound is not a facile process and is significantly less favorable than SNAr at the C2 position, its potential reactivity should not be entirely discounted, particularly under forcing conditions or in the presence of highly reactive species.

Stability and Potential for Further Functionalization

The stability of this compound is influenced by the electron-deficient nature of the pyrimidine ring, which is a consequence of the presence of two nitrogen atoms and the powerful electron-withdrawing trifluoromethyl group. This electron deficiency generally enhances the stability of the aromatic system towards oxidative degradation.

The presence of multiple reactive sites offers significant potential for further functionalization:

C2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group at the 6-position further activates this position for nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives.

C4-Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and conversion to a leaving group (e.g., tosylate or triflate) to facilitate further substitution reactions. In its tautomeric keto form, the adjacent N-H group can also be a site for functionalization.

C5-Position: The C5-position of the pyrimidine ring, while not directly substituted, can potentially be functionalized through electrophilic aromatic substitution, although the electron-deficient nature of the ring makes such reactions challenging.

Effects on Pyrimidine Ring Electron Density

The distribution of electron density in the pyrimidine ring of this compound is significantly perturbed by its substituents, which in turn dictates its reactivity.

Trifluoromethyl Group: The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the 6-position drastically reduces the electron density of the entire pyrimidine ring, particularly at the ortho (C5) and para (C2) positions. This deactivation makes the ring less susceptible to electrophilic attack but significantly more prone to nucleophilic attack.

Hydroxyl/Oxo Group: In the 4-ol form, the hydroxyl group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effects of the other substituents. However, in its more stable tautomeric 4-one form, the carbonyl group acts as an electron-withdrawing group, further decreasing the ring's electron density.

The net effect of these substituents is a highly electron-deficient pyrimidine ring, which is activated for nucleophilic substitution at the 2-position and is a suitable substrate for metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 2-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle, which is often the rate-determining step for less reactive aryl chlorides.

Suzuki, Sonogashira, and Heck Couplings with Halogenated Pyrimidines

While specific studies on this compound are limited, the reactivity of analogous halogenated pyrimidines in cross-coupling reactions is well-documented and provides a strong basis for predicting its behavior.

Suzuki Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Given the successful Suzuki-Miyaura coupling of the related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives, it is highly probable that this compound would undergo efficient Suzuki coupling to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The successful application of Sonogashira coupling to 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives suggests that this compound would be a viable substrate for the introduction of alkynyl moieties at the C2 position.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyrimidine ring should make it a suitable partner in Heck reactions.

Catalyst Systems and Ligand Effects

The success of cross-coupling reactions with aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, is highly dependent on the choice of the catalyst system.

Catalyst Systems: Palladium(0) complexes are the active catalysts in these reactions. Pre-catalysts such as Pd(OAc)2 and Pd2(dba)3 are commonly used and are reduced in situ to the active Pd(0) species.

Ligand Effects: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the oxidative addition of the C-Cl bond. For activating less reactive aryl chlorides, electron-rich and sterically bulky phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), tricyclohexylphosphine (B42057) (PCy3), and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often employed. N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives for these challenging couplings. The specific ligand choice can significantly impact reaction efficiency, selectivity, and substrate scope.

The following table summarizes typical conditions for these cross-coupling reactions with chloropyrimidines, which can be inferred as starting points for the functionalization of this compound.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki | Aryl/vinyl boronic acid | Pd(OAc)2 or Pd2(dba)3 | PPh3, P(t-Bu)3, SPhos | K2CO3, Cs2CO3 | Toluene, Dioxane, DMF |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 | PPh3 | CuI (co-catalyst), Et3N | THF, DMF |

| Heck | Alkene | Pd(OAc)2 | PPh3, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |

Radical Reactions and Photochemistry

The presence of the trifluoromethyl group can influence radical reactions. The strong C-F bonds are generally unreactive, but the electron-withdrawing nature of the group can affect the stability of radical intermediates on the pyrimidine ring.

Regarding photochemistry, pyrimidine derivatives are known to undergo various photochemical reactions, including cycloadditions and rearrangements, upon UV irradiation. The specific absorption characteristics and photochemical reactivity of this compound would need to be experimentally determined. The presence of the chloro and trifluoromethyl substituents would likely influence the excited state properties and subsequent reaction pathways.

Derivatization and Functionalization Strategies for 2 Chloro 6 Trifluoromethyl Pyrimidin 4 Ol

Synthesis of Novel Pyrimidine-Based Heterocycles

The pyrimidine (B1678525) ring of 2-chloro-6-(trifluoromethyl)pyrimidin-4-ol is a foundational element for the construction of various fused heterocyclic systems. These more complex structures are often sought after for their potential to interact with biological targets. The inherent reactivity of the chloro and hydroxyl substituents allows for cyclization reactions that can lead to the formation of new rings.

One common strategy involves the reaction of the pyrimidine with bifunctional nucleophiles. For instance, treatment with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with guanidine (B92328) can yield pteridine (B1203161) analogs. These reactions typically proceed through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular condensation involving the hydroxyl group.

Another approach is the use of palladium-catalyzed cross-coupling reactions. researchgate.net By first converting the hydroxyl group to a more reactive species, such as a triflate, and then reacting the chloro group with a suitable coupling partner, a variety of bicyclic and tricyclic systems can be accessed. For example, a Suzuki coupling with a boronic acid-containing heterocycle can introduce a new aromatic ring system, which can then be further functionalized.

The trifluoromethyl group can also play a role in the synthesis of novel heterocycles, although it is generally less reactive than the other substituents. mdpi.com Under certain conditions, it can participate in cyclocondensation reactions, particularly when activated by adjacent functional groups.

The synthesis of these novel heterocyclic systems is often guided by computational modeling to predict the potential biological activity of the resulting compounds. This allows for a more rational design of synthetic targets and a more efficient exploration of chemical space.

Preparation of Substituted Pyrimidine Amine, Ether, and Thioether Derivatives

The chloro and hydroxyl groups of this compound are prime targets for nucleophilic substitution reactions, enabling the synthesis of a diverse range of substituted pyrimidine derivatives. These reactions are typically straightforward and can be carried out under a variety of conditions, making this an attractive scaffold for combinatorial chemistry and the generation of compound libraries.

Amine Derivatives: The chlorine atom at the 2-position is readily displaced by primary and secondary amines to form 2-aminopyrimidine (B69317) derivatives. researchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent and reaction temperature can influence the rate and yield of the reaction. A wide range of amines can be used, from simple alkylamines to more complex anilines and heterocyclic amines, allowing for the introduction of a variety of functional groups and steric bulk. nih.govmdpi.com

Ether Derivatives: The hydroxyl group at the 4-position can be converted into an ether linkage through a Williamson ether synthesis. researchgate.net This typically involves deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl groups. Alternatively, Mitsunobu conditions can be employed for the synthesis of ethers from alcohols, providing a milder alternative to the Williamson ether synthesis.

Thioether Derivatives: Thioether derivatives can be prepared in a similar manner to ethers, by reacting the chloro-substituted pyrimidine with a thiol in the presence of a base. nih.govnih.gov The resulting thioethers can be further oxidized to sulfoxides and sulfones, providing additional opportunities for structural diversification.

The following table summarizes the general reaction conditions for the synthesis of these derivatives:

| Derivative Type | Reagents | General Conditions |

| Amine | Primary or secondary amine, base | Inert solvent, room temperature to reflux |

| Ether | Alkyl halide, base (e.g., NaH) | Anhydrous solvent, 0°C to room temperature |

| Thioether | Thiol, base | Inert solvent, room temperature |

Elaboration of the Trifluoromethyl Group for Diverse Scaffolds

The trifluoromethyl group is a key feature of this compound, and its modification can have a significant impact on the properties of the molecule. While the C-F bond is generally very strong and the trifluoromethyl group is often considered to be relatively inert, there are several strategies that can be employed to elaborate this group and create more diverse molecular scaffolds. acs.orgnih.gov

One approach is the partial reduction of the trifluoromethyl group to a difluoromethyl or monofluoromethyl group. This can be achieved using specific reducing agents under carefully controlled conditions. The resulting fluorinated methyl groups have different electronic properties and can participate in different types of interactions with biological targets.

Another strategy is the replacement of one or more of the fluorine atoms with other functional groups. This is a challenging transformation, but it can be achieved using specialized reagents. For example, reaction with a strong nucleophile can lead to the displacement of a fluoride (B91410) ion.

The trifluoromethyl group can also be used as a handle for the introduction of other functional groups. For example, it can be converted to a carboxylic acid through hydrolysis, although this typically requires harsh conditions. The resulting carboxylic acid can then be used as a starting point for the synthesis of a variety of other derivatives, such as esters and amides.

Finally, the trifluoromethyl group can be used to direct the regioselectivity of other reactions on the pyrimidine ring. Its strong electron-withdrawing nature can influence the reactivity of the other positions on the ring, allowing for selective functionalization.

Development of Libraries for Structure-Activity Relationship Studies

The systematic derivatization of this compound is a powerful tool for the development of compound libraries for structure-activity relationship (SAR) studies. nih.gov By synthesizing a large number of related compounds and testing their biological activity, it is possible to identify the key structural features that are responsible for the desired activity. nih.gov

The use of combinatorial chemistry techniques can greatly accelerate the process of library development. nih.gov By using a common scaffold, such as this compound, and reacting it with a diverse set of building blocks, it is possible to generate a large library of compounds in a relatively short period of time.

High-throughput screening methods can then be used to test the activity of the compounds in the library. This allows for the rapid identification of "hit" compounds that have the desired activity. These hit compounds can then be further optimized by synthesizing additional derivatives and testing their activity.

The data obtained from SAR studies can be used to develop quantitative structure-activity relationship (QSAR) models. These models can be used to predict the activity of new compounds before they are synthesized, which can help to guide the design of more potent and selective compounds.

The development of compound libraries based on the this compound scaffold is an active area of research, and it is likely that new and improved methods for library synthesis and screening will be developed in the future.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 6 Trifluoromethyl Pyrimidin 4 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for the initial characterization of a newly synthesized or isolated compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its elemental composition and, consequently, its molecular formula. For 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol, HRMS would be expected to confirm the molecular formula C₅H₂ClF₃N₂O.

Table 1: Theoretical Isotopic Mass Distribution for C₅H₂ClF₃N₂O

| Isotope | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 213.9787 | 100.00 |

| [M+1]⁺ | 214.9816 | 6.13 |

| [M+2]⁺ | 215.9758 | 32.50 |

| [M+3]⁺ | 216.9788 | 2.00 |

This table is generated based on theoretical isotopic abundances and serves as an example of expected HRMS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign the chemical structure of this compound.

¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the 5-position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the adjacent chloro, trifluoromethyl, and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would display resonances for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts would provide information about the electronic environment of each carbon atom.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be characteristic of a CF₃ group attached to a pyrimidine ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific case, with only one aromatic proton, its utility would be limited but could help confirm the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded. It would definitively link the proton at C5 to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two to three bonds. For instance, the proton at C5 would be expected to show correlations to the carbons at positions 4 and 6, as well as to the carbon of the trifluoromethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the O-H, C=N, C-Cl, and C-F bonds. The tautomeric equilibrium between the -ol and -one forms could also be investigated, as the C=O stretch of the pyrimidinone form would have a distinct and strong absorption in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 |

| C=N stretch (pyrimidine ring) | 1500-1650 |

| C-F stretch (trifluoromethyl) | 1100-1300 |

| C-Cl stretch | 600-800 |

This table presents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of this compound would likely show absorptions in the UV region, corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position and intensity of these absorptions are influenced by the substituents on the ring.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Trifluoromethyl Pyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol. These methods elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of a strong electron-withdrawing trifluoromethyl group (-CF3) at the C6 position and an electron-donating hydroxyl group (-OH) at the C4 position significantly influences the energies of the frontier orbitals. The -CF3 group is expected to lower the energy of the LUMO, making the pyrimidine (B1678525) ring more susceptible to nucleophilic attack. Conversely, the -OH group, particularly in its deprotonated form (pyrimidin-4-olate), would raise the energy of the HOMO.

Computational studies on analogous substituted pyrimidines, such as 2,4-dichloropyrimidine, show how substituents modulate the FMOs. For instance, the introduction of an electron-donating group at C6 can alter the distribution of the LUMO, potentially shifting the site of nucleophilic attack. wuxiapptec.com In the case of this compound, the LUMO is anticipated to be predominantly localized on the pyrimidine ring, with significant contributions from the C2 and C4 carbons, making these sites electrophilic. The HOMO, influenced by the hydroxyl group, would have substantial density on the oxygen atom and the adjacent ring carbons.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,4-Dichloropyrimidine | -7.85 | -1.23 | 6.62 |

| 2,4-Dichloro-6-methoxypyrimidine | -7.54 | -0.98 | 6.56 |

| 4-Chloro-6-(trifluoromethyl)pyrimidine (hypothetical) | -8.12 | -1.87 | 6.25 |

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a highly electron-deficient region around the pyrimidine ring, particularly near the carbon atoms bonded to the chlorine and trifluoromethyl groups. The fluorine atoms of the -CF3 group and the nitrogen atoms of the pyrimidine ring will create areas of negative potential, while the hydrogen of the hydroxyl group will exhibit a positive potential. The C2 carbon, attached to the electronegative chlorine atom and adjacent to a ring nitrogen, is predicted to be a significant site of positive potential, making it a prime target for nucleophiles. This is a common feature in chlorodiazines and related heterocycles. wuxibiology.com

Density Functional Theory (DFT) Studies for Reaction Pathways

DFT has become a standard tool for investigating the mechanisms of organic reactions, including Nucleophilic Aromatic Substitution (SNAr) reactions, which are characteristic of electron-deficient aromatic systems like substituted pyrimidines. colab.ws

Transition State Characterization in SNAr Reactions

SNAr reactions on the pyrimidine ring of this compound would involve the displacement of the chloride ion at the C2 position by a nucleophile. The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, or via a concerted mechanism with a single transition state. DFT calculations can be employed to locate and characterize the transition state(s) along the reaction coordinate.

The transition state for the SNAr reaction at C2 would involve the partial formation of the new bond between the nucleophile and the C2 carbon, and the partial breaking of the C-Cl bond. The geometry of this transition state, including bond lengths and angles, can be precisely determined. Furthermore, frequency calculations are used to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com DFT studies on similar 2,4-dichloropyrimidines have shown that the nature of the substituent at C6 can significantly influence the energy of the transition state and thus the reaction rate and regioselectivity. wuxiapptec.com

Reaction Energetics and Selectivity Predictions

In the context of this compound, DFT can be used to predict the activation energy for the substitution of the chlorine atom. The strong electron-withdrawing nature of the -CF3 group is expected to stabilize the negatively charged transition state, thereby lowering the activation energy and facilitating the SNAr reaction.

DFT is also invaluable for predicting regioselectivity in cases where multiple reaction pathways are possible. For example, in related dichloropyrimidines, nucleophilic attack can occur at either C2 or C4. DFT calculations of the respective transition state energies can accurately predict which position will be preferentially attacked. wuxiapptec.comnih.gov For this compound, only the C2 position bears a leaving group, making the primary question one of reactivity rather than regioselectivity between two chloro-substituted sites. However, DFT could be used to compare the feasibility of SNAr at C2 versus potential side reactions.

| Substrate | Position of Attack | Activation Energy (kcal/mol) |

|---|---|---|

| 2,4-Dichloropyrimidine | C4 | 15.2 |

| 2,4-Dichloropyrimidine | C2 | 17.8 |

| 2,4-Dichloro-5-nitropyrimidine | C4 | 12.5 |

| 2,4-Dichloro-6-aminopyrimidine | C2 | 16.5 |

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, primarily related to the orientation of the hydroxyl group and the rotation of the trifluoromethyl group. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule's behavior at a given temperature, one can explore its accessible conformations and the transitions between them. For this compound, MD simulations could be used to study the rotational barrier of the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group. This can help in understanding the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target. nih.govfrontiersin.org

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For instance, simulations of this compound in a solvent like water would reveal the dynamics of hydrogen bonding between the hydroxyl group and the solvent molecules. Such simulations can also be extended to model the interaction of the molecule with larger systems, such as proteins, providing a dynamic picture of the binding process. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)

A comprehensive search for theoretically predicted spectroscopic data for this compound yielded no specific results. Typically, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used in conjunction with DFT to calculate the expected chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These theoretical values are invaluable for confirming experimental findings and aiding in the structural elucidation of newly synthesized molecules.

Similarly, the prediction of infrared (IR) frequencies through computational modeling provides insight into the vibrational modes of a molecule. These calculated frequencies, when scaled appropriately, can be compared with experimental IR spectra to assign specific vibrational bands to corresponding functional groups and molecular motions. For related compounds, such as substituted pyridines and pyrimidines, studies have successfully used DFT methods like B3LYP with various basis sets to predict these properties. Unfortunately, no such data has been published for this compound.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | Data not available | Data not available |

| C6 | - | Data not available |

| CF₃ | - | Data not available |

| N1-H/O-H | Data not available | - |

This table is for illustrative purposes only. No published data is available.

Table 2: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | Data not available |

| C=O stretch | Data not available |

| C=N stretch | Data not available |

| C-Cl stretch | Data not available |

| C-F stretch (CF₃) | Data not available |

This table is for illustrative purposes only. No published data is available.

Structure-Property Relationship Studies (Theoretical Aspects)

The theoretical investigation of structure-property relationships allows scientists to understand how the specific arrangement of atoms and functional groups in a molecule influences its chemical and physical behavior. This includes analyzing the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

These theoretical insights are crucial for designing molecules with desired characteristics, such as enhanced reactivity, specific biological activity, or improved material properties. For various pyrimidine derivatives, computational studies have explored these relationships to predict their potential as anticancer agents or their non-linear optical properties. However, a specific theoretical analysis of how the chloro, trifluoromethyl, and hydroxyl groups on the pyrimidine ring of this compound collectively influence its properties has not been reported in the available scientific literature. Such a study would be essential to predict its reactivity, stability, and potential applications.

Broader Research Implications and Future Directions

Potential as a Synthetic Intermediate for Complex Molecules

2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol is a highly functionalized building block, poised for use as a synthetic intermediate in the construction of more complex molecules. The pyrimidine (B1678525) ring itself is a privileged scaffold found in numerous biologically active compounds. The substituents on this particular pyrimidine offer multiple reactive sites for diversification.

The chlorine atom at the 2-position is a key reactive handle. It can be readily displaced by various nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, enabling the synthesis of diverse compound libraries for screening purposes. For instance, similar 2-chloro-quinazoline scaffolds are used to create bioactive 4-aminoquinazolines through regioselective SNAr reactions. mdpi.com

The hydroxyl group at the 4-position provides another point for chemical modification. It can be converted into a better leaving group, such as a triflate, or used in etherification and esterification reactions. Furthermore, the tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms can influence its reactivity. A common synthetic route for related chloro-pyrimidines involves the chlorination of a hydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃), demonstrating the utility of the hydroxyl group as a precursor to a chlorine atom. vulcanchem.comgoogle.com

The trifluoromethyl (CF₃) group is a crucial feature that significantly influences the compound's properties. It is a strong electron-withdrawing group, which can enhance the reactivity of the pyrimidine ring towards nucleophilic attack. nih.gov In the context of drug design, the CF₃ group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. rsc.org Its presence makes this intermediate particularly valuable for creating novel agrochemicals and pharmaceuticals, where such properties are highly desirable. nih.govresearchoutreach.org

Design Principles for Halogenated and Fluorinated Heterocycles

The structure of this compound exemplifies key design principles for halogenated and fluorinated heterocycles, a class of compounds with growing importance in medicinal chemistry and materials science. nih.govrsc.org The incorporation of fluorine and chlorine atoms is a deliberate strategy to modulate the physicochemical and biological properties of the molecule. rsc.orgresearchgate.net

Key Design Principles:

Modulation of Physicochemical Properties: The judicious inclusion of fluorine and trifluoromethyl groups can significantly alter a molecule's properties. rsc.org The CF₃ group, for example, is highly lipophilic, which can enhance a drug's ability to cross cell membranes. rsc.org Halogens can also alter the acidity (pKa) of nearby functional groups, which affects the compound's ionization state and solubility at physiological pH. rsc.org

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with a C-F bond or introducing a CF₃ group can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. rsc.org

Conformational Control and Binding: Halogen atoms, particularly chlorine, can participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. researchgate.net This interaction can be exploited in rational drug design to enhance the binding affinity and selectivity of a ligand for its target protein or enzyme. researchgate.net The steric bulk of the halogen and CF₃ groups can also be used to control the molecule's conformation and optimize its fit within a binding pocket. researchgate.net

Enhanced Reactivity: The presence of electron-withdrawing groups like CF₃ and chlorine activates the heterocyclic ring, facilitating synthetic transformations such as nucleophilic aromatic substitution. nih.gov This is a fundamental principle used in the synthesis of complex fluorinated heterocycles. nih.gov

The combination of a chlorine atom and a trifluoromethyl group on the pyrimidine ring provides a powerful tool for fine-tuning molecular properties, making this scaffold a valuable platform for developing new functional molecules.

Methodological Advancements in Organic Synthesis

The synthesis and application of compounds like this compound are closely linked to methodological advancements in organic synthesis, particularly in fluorination chemistry and the construction of heterocyclic systems.

One of the most common methods for preparing chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride. vulcanchem.com A patent for a related compound describes the synthesis of a 2-hydroxy trifluoromethyl pyrimidine compound through the condensation of urea (B33335) and a trifluoroacetyl derivative, which is then chlorinated. google.com This highlights a robust and scalable pathway for accessing this class of intermediates.

Recent decades have seen significant progress in methods for introducing fluorine and fluorinated groups into organic molecules. numberanalytics.comnih.gov While direct fluorination of heterocycles can be challenging, new techniques are continually being developed:

Electrophilic and Nucleophilic Fluorination: These are established methods for which new reagents with improved selectivity and efficiency are being developed. numberanalytics.com

Radical Fluorination: This emerging area shows great promise for fluorinating heterocycles with high regioselectivity and tolerance for sensitive functional groups. numberanalytics.com

Building Block Approach: The use of pre-fluorinated building blocks remains a dominant strategy in drug discovery. nih.gov this compound is itself an example of such a building block, synthesized from simpler fluorinated precursors like trifluoroacetoacetate. vulcanchem.com

Furthermore, cycloaddition reactions offer a powerful methodology for the stereochemically controlled synthesis of diverse heterocycles, including those containing fluorine. nih.gov These advanced synthetic methods are crucial for expanding the chemical space accessible from intermediates like this compound, enabling the creation of novel and complex molecular architectures.

Interdisciplinary Research Opportunities

The unique structural features of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Fluorinated and halogenated heterocycles are cornerstones of modern drug discovery. rsc.org This compound serves as an ideal starting point for the synthesis of inhibitors for various biological targets, such as protein kinases, which are implicated in cancer. Related pyrimidine derivatives have been investigated for antiviral and anticancer therapies. chemimpex.com The combination of the pyrimidine core, a halogen bond donor (Cl), and a metabolically robust lipophilic group (CF₃) makes it a prime candidate for lead optimization programs.

Agrochemical Science: The pyrimidine and trifluoromethylpyridine scaffolds are prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.org Research has shown that trifluoromethyl-substituted heterocycles are key components in many active ingredients for crop protection. researchoutreach.orgchemimpex.com This intermediate could be used to develop new, more effective, and potentially more environmentally benign agrochemicals.

Materials Science: Heterocyclic compounds, particularly those with tailored electronic properties, are used in the development of advanced materials. Fluorinated organic molecules are of interest for creating organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The electronic properties conferred by the chloro and trifluoromethyl groups could be exploited in the design of novel materials with specific optical or electronic characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(trifluoromethyl)pyrimidin-4-ol with high yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of a pyrimidine precursor under controlled conditions. For example, chlorination at the 2-position and trifluoromethylation at the 6-position can be achieved using reagents like POCl₃ for chlorination and CF₃Cu for trifluoromethyl group introduction. Reaction optimization (e.g., temperature: 80–100°C, solvent: DMF) improves yield (≥85%) and purity (≥95%) . Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., Cl at C2, CF₃ at C6). Hydroxy proton (C4-OH) typically appears as a singlet at δ 10–12 ppm in DMSO-d₆ .

- HPLC-MS : Validates purity (>98%) and molecular weight (theoretical MW: ~196.5 g/mol; observed [M+H]⁺: 197.5) .

- FT-IR : Detects functional groups (e.g., OH stretch at 3200–3400 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C4-OH-protected derivatives (e.g., OMe-protected). Reaction conditions (80°C, K₂CO₃, toluene/water) yield biaryl pyrimidines with >70% efficiency .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nucleophilic substitution reactions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The C2-Cl bond exhibits higher electrophilicity (LUMO energy: −1.8 eV) compared to C6-CF₃, directing nucleophilic attack (e.g., by amines) to C2. Solvent effects (PCM model) and transition-state analysis further refine predictions .

Q. What strategies resolve discrepancies in reported reaction outcomes for halogenation of this compound under varying conditions?

- Methodological Answer : Contradictions in halogenation yields (e.g., I₂ vs. Br₂) arise from competing side reactions (e.g., ring oxidation). Controlled studies using in-situ monitoring (UV-Vis spectroscopy) and kinetic modeling (Arrhenius plots) identify optimal halogen sources (NBS for bromination) and inhibitors (BHT for radical suppression) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

- Methodological Answer : The compound’s polarity (logP ≈ 1.2) and hydrogen-bonding propensity (C4-OH) complicate crystallization. Slow evaporation from DMSO/EtOH at 4°C produces diffraction-quality crystals. Cryocooling (100 K) and synchrotron radiation (λ = 0.7 Å) enhance resolution (<0.8 Å). Disorder in CF₃ groups is addressed via SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.